Ethyl 3-amino-4,4-difluorobut-2-enoate

Catalog No.
S3444230
CAS No.
81982-54-9
M.F
C6H9F2NO2
M. Wt
165.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-4,4-difluorobut-2-enoate

CAS Number

81982-54-9

Product Name

Ethyl 3-amino-4,4-difluorobut-2-enoate

IUPAC Name

ethyl 3-amino-4,4-difluorobut-2-enoate

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

InChI

InChI=1S/C6H9F2NO2/c1-2-11-5(10)3-4(9)6(7)8/h3,6H,2,9H2,1H3

InChI Key

UVDSFXKVWRRSQT-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(C(F)F)N

Canonical SMILES

CCOC(=O)C=C(C(F)F)N

Isomeric SMILES

CCOC(=O)/C=C(/C(F)F)\N

Ethyl 3-amino-4,4-difluorobut-2-enoate is a fluorinated amino acid derivative with the molecular formula C6H9F2NO2C_6H_9F_2NO_2 and a molecular weight of approximately 165.14 g/mol. It features a double bond between the second and third carbon atoms, along with two fluorine substituents on the fourth carbon. This compound is identified by its CAS number 81982-54-9 and has been studied for its potential applications in pharmaceuticals and organic synthesis .

Typical of amino acids and esters:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Michael Addition: The compound can act as a Michael acceptor due to the presence of the electron-withdrawing fluorine atoms, facilitating conjugate addition by nucleophiles.

A specific synthesis pathway involves reacting ethyl 4,4-difluoroacetoacetate with ammonium acetate in methanol, yielding ethyl 3-amino-4,4-difluorobut-2-enoate with a yield of approximately 65% .

  • Antimicrobial Activity: Fluorinated compounds are known for their enhanced activity against various pathogens.
  • Antitumor Potential: Some fluorinated amino acids have been investigated for their ability to inhibit tumor growth.

Further studies would be necessary to elucidate the specific biological effects of this compound.

Ethyl 3-amino-4,4-difluorobut-2-enoate can be synthesized through several methods:

  • Ammonium Acetate Method:
    • React ethyl 4,4-difluoroacetoacetate with ammonium acetate in anhydrous methanol.
    • Stir at room temperature for about 40 hours.
    • Extract the product using ether after neutralizing with sodium bicarbonate .
  • Alternative Methods:
    • Other synthetic pathways may involve different starting materials or conditions but are less documented in current literature.

Ethyl 3-amino-4,4-difluorobut-2-enoate holds potential applications in:

  • Pharmaceuticals: As a building block in drug development due to its unique structure and reactivity.
  • Organic Synthesis: Utilized as an intermediate in synthesizing other complex molecules.

The compound's unique fluorination may enhance its efficacy in these applications compared to non-fluorinated analogs.

  • Enzyme Inhibitors: Fluorinated compounds often interact with enzymes differently than their non-fluorinated counterparts due to differences in polarity and steric hindrance.
  • Receptor Binding: Studies suggest that fluorination can affect binding affinity to biological receptors.

Further research is needed to determine specific interactions for this compound.

Similar Compounds: Comparison

Several compounds share structural similarities with ethyl 3-amino-4,4-difluorobut-2-enoate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate498583-09-80.95Contains trifluoromethyl group instead of difluoro
Methyl 3-amino-4,4,4-trifluorobut-2-enoate107638-19-70.91Methyl group instead of ethyl
Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate121303-76-20.88Different substitution pattern on nitrogen

These compounds are notable for their variations in fluorination and substitution patterns, which may influence their chemical reactivity and biological activity compared to ethyl 3-amino-4,4-difluorobut-2-enoate.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

165.06013485 g/mol

Monoisotopic Mass

165.06013485 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-04-15

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